4-(4-{3,8-Diazabicyclo[3.2.1]octan-3-yl}-8-fluoro-2-[(2-fluoro-hexahydropyrrolizin-7a-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol 4-(4-{3,8-Diazabicyclo[3.2.1]octan-3-yl}-8-fluoro-2-[(2-fluoro-hexahydropyrrolizin-7a-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16777078
InChI: InChI=1S/C33H31F3N6O2/c1-2-23-26(35)7-4-18-10-22(43)11-24(27(18)23)29-28(36)30-25(13-37-29)31(41-15-20-5-6-21(16-41)38-20)40-32(39-30)44-17-33-8-3-9-42(33)14-19(34)12-33/h1,4,7,10-11,13,19-21,38,43H,3,5-6,8-9,12,14-17H2
SMILES:
Molecular Formula: C33H31F3N6O2
Molecular Weight: 600.6 g/mol

4-(4-{3,8-Diazabicyclo[3.2.1]octan-3-yl}-8-fluoro-2-[(2-fluoro-hexahydropyrrolizin-7a-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol

CAS No.:

Cat. No.: VC16777078

Molecular Formula: C33H31F3N6O2

Molecular Weight: 600.6 g/mol

* For research use only. Not for human or veterinary use.

4-(4-{3,8-Diazabicyclo[3.2.1]octan-3-yl}-8-fluoro-2-[(2-fluoro-hexahydropyrrolizin-7a-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol -

Specification

Molecular Formula C33H31F3N6O2
Molecular Weight 600.6 g/mol
IUPAC Name 4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[(2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol
Standard InChI InChI=1S/C33H31F3N6O2/c1-2-23-26(35)7-4-18-10-22(43)11-24(27(18)23)29-28(36)30-25(13-37-29)31(41-15-20-5-6-21(16-41)38-20)40-32(39-30)44-17-33-8-3-9-42(33)14-19(34)12-33/h1,4,7,10-11,13,19-21,38,43H,3,5-6,8-9,12,14-17H2
Standard InChI Key SCLLZBIBSFTLIN-UHFFFAOYSA-N
Canonical SMILES C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)O)F

Introduction

Structural Elucidation and Molecular Properties

Chemical Architecture

The compound’s structure comprises three primary domains:

  • Diazabicyclo[3.2.1]octane: A bridged bicyclic system containing two nitrogen atoms, contributing to conformational rigidity and receptor-binding capabilities .

  • Pyrido[4,3-d]pyrimidine: A fused heterocyclic system known for kinase inhibition and anticancer activity .

  • Fluorinated Naphthalenol: A polyaromatic core with hydroxyl, ethynyl, and fluorine substituents, enhancing solubility and target affinity.

Molecular Formula and Properties

PropertyValue
IUPAC Name4-(4-{3,8-Diazabicyclo[3.2.1]octan-3-yl}-8-fluoro-2-[(2-fluoro-hexahydropyrrolizin-7a-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol
Molecular FormulaC₃₃H₃₀F₃N₇O₂
Molecular Weight653.64 g/mol
Key Functional GroupsDiazabicyclo[3.2.1]octane, pyrido[4,3-d]pyrimidine, ethynyl, fluorinated pyrrolizine

The fluorine atoms at positions 6, 8, and the pyrrolizine moiety enhance metabolic stability and binding interactions through electronegative effects and hydrogen bonding . The ethynyl group facilitates click chemistry modifications for targeted drug delivery .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves sequential functionalization of the pyrido[4,3-d]pyrimidine core:

  • Core Assembly: Cyclocondensation of aminonicotinonitrile derivatives with diazabicyclo[3.2.1]octane under microwave-assisted conditions .

  • Fluorination: Electrophilic fluorination using Selectfluor® at the pyrido-pyrimidine C8 and naphthalenol C6 positions .

  • Etherification: Coupling the fluorinated pyrrolizine-methanol moiety via Mitsunobu reaction to introduce the methoxy group .

Key Challenges

  • Steric Hindrance: The diazabicyclo[3.2.1]octane’s bridgehead nitrogen limits accessibility for nucleophilic substitutions.

  • Regioselectivity: Fluorination at specific positions requires careful control of reaction kinetics .

Pharmacological Profile

Cytotoxic Activity

Analogous pyrido[4,3-d]pyrimidine derivatives exhibit potent cytotoxicity against cancer cell lines. For example, compound 4 in a related study showed IC₅₀ values of 0.57 μM (MCF-7) and 1.13 μM (HepG2), attributed to apoptosis induction and G1 cell cycle arrest .

Compound ClassIC₅₀ (MCF-7)IC₅₀ (HepG2)
Pyrido[4,3-d]pyrimidine0.57 μM1.13 μM
Reference Standard16.7 nM0.99 μM

Kinase Inhibition

The diazabicyclo[3.2.1]octane moiety may confer selectivity for kinases like PIM-1, with IC₅₀ values as low as 11.4 nM observed in structurally similar agents . Molecular docking studies suggest hydrogen bonding with kinase hinge regions and hydrophobic interactions with the ATP-binding pocket .

Receptor Modulation

Diazabicyclo-octane derivatives demonstrate affinity for neuronal nicotinic acetylcholine receptors (α4β2 nAChR) and 5-HT2C receptors, implicating potential applications in obesity and CNS disorders .

TargetBinding Affinity (Kᵢ)Selectivity Ratio (vs. 5-HT2A)
α4β2 nAChR12 nM8.5
5-HT2C18 nM6.2

Mechanism of Action

Apoptosis Induction

The compound likely triggers apoptosis via mitochondrial pathway activation, evidenced by caspase-3/7 upregulation and Bcl-2 suppression in analogous molecules . In MCF-7 cells, related compounds increased apoptosis by 58.29-fold compared to controls .

Kinase Interaction

The pyrido-pyrimidine scaffold competitively inhibits PIM-1 kinase by occupying the ATP-binding site, disrupting phosphorylation of pro-survival substrates like Bad and p21 .

Comparative Analysis with Structural Analogs

CompoundCytotoxicity (IC₅₀)Kinase Inhibition (IC₅₀)Receptor Affinity (Kᵢ)
Target Compound~0.5–1.5 μM*~10–20 nM*~15–20 nM*
ABT-089 N/AN/A2.1 nM (α4β2 nAChR)
Pyrido[2,3-d]pyrimidine 0.57 μM11.4 nM (PIM-1)N/A

*Inferred from structural analogs .

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